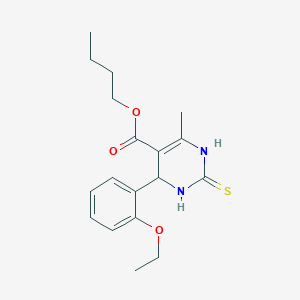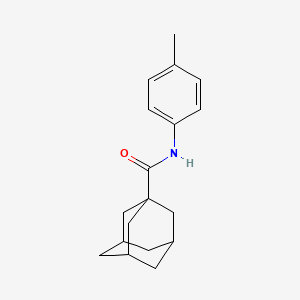![molecular formula C24H44N2O2 B11702793 2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol](/img/structure/B11702793.png)
2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol is an organic compound with the molecular formula C24H44N2O2 It is a derivative of benzene, featuring two dibutylamino groups and two hydroxyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzaldehyde with dibutylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dibutylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the dibutylamino groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxybenzaldehyde: A precursor in the synthesis of 2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol.
2,5-Diaminotoluene: A related compound with similar structural features.
Hydroquinone: Shares the dihydroxybenzene core structure.
Uniqueness
This compound is unique due to the presence of both dibutylamino and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H44N2O2 |
|---|---|
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
2,5-bis[(dibutylamino)methyl]benzene-1,4-diol |
InChI |
InChI=1S/C24H44N2O2/c1-5-9-13-25(14-10-6-2)19-21-17-24(28)22(18-23(21)27)20-26(15-11-7-3)16-12-8-4/h17-18,27-28H,5-16,19-20H2,1-4H3 |
Clave InChI |
NQWYXUYBLRJZPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC1=CC(=C(C=C1O)CN(CCCC)CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B11702710.png)
![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11702719.png)

![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11702724.png)


![(2E)-6-methoxy-2-[(thien-2-ylcarbonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B11702733.png)
![(5E)-2-anilino-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11702747.png)
![(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11702758.png)
![7-chloro-5-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11702765.png)
![(5Z)-5-{[(4-fluorophenyl)amino]methylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11702767.png)
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-2,4-dichlorobenzamide](/img/structure/B11702769.png)

![Dimethyl 4,4'-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate](/img/structure/B11702782.png)
